REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5].OS(O)(=O)=O>[OH-].[Na+]>[Cl:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][C:9]=1[OH:13])[O:14][CH2:2][CH2:3][C:4]2=[O:5] |f:2.3|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in THF (600 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer and was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The resulting solid was treated with a minimal amount of diethyl ether
|
Type
|
CUSTOM
|
Details
|
sonicated until a homogeneous suspension
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CCOC2=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.7 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |